![molecular formula C10H12N2O2S B2493616 (1S,5S,7S)-7-Pyridin-3-yl-2lambda6-thia-3-azabicyclo[3.2.0]heptane 2,2-dioxide CAS No. 2375250-22-7](/img/structure/B2493616.png)

(1S,5S,7S)-7-Pyridin-3-yl-2lambda6-thia-3-azabicyclo[3.2.0]heptane 2,2-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

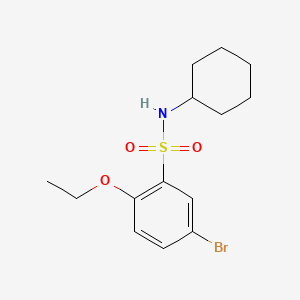

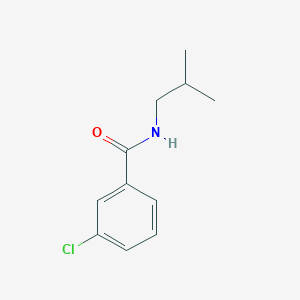

The compound is a bicyclic structure with a pyridine ring attached. The bicyclic structure is a 3-azabicyclo[3.2.0]heptane, which means it is a seven-membered ring structure with three carbon atoms and one nitrogen atom. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The compound also contains a sulfur atom, indicating the presence of a thia group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the bicyclic structure and the presence of multiple functional groups. The 3D structure may be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine ring and the thia group could potentially undergo various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. These properties could include things like melting point, boiling point, solubility, and reactivity .科学的研究の応用

- The compound’s 7-oxanorbornane scaffold serves as an excellent chiral auxiliary for asymmetric total synthesis. Researchers exploit its stereoselectivity to create complex natural products and bioactive compounds, including rare sugars and analogues .

- EN300-7442380 and related 7-oxanorbornanes exhibit interesting biological activity. Some derivatives have been investigated for their potential as antibiotics, antitumor agents, and phosphatase inhibitors .

- Additionally, analogues of this compound have been explored as herbicides .

- Unsubstituted 7-oxabicyclo[2.2.1]heptane (7-oxanorbornane) and its alkyl-substituted derivatives can undergo oxa ring openings to generate useful polymers .

- 2-methylidene-7-oxanorbornane has been utilized in radical-induced alkene polymerizations .

- Due to its bicyclic structure, 7-oxanorbornanes allow for the creation of diverse chemical motifs in a highly stereoselective manner .

- Researchers have explored various methods for C–O and C–C bond cleavage within these molecules .

- Bicyclo[4.1.0]heptenes, a related class of compounds, exhibit versatile reaction patterns involving thermal reactions, nucleophilic additions, and rhodium-catalyzed reactions .

Asymmetric Total Synthesis Chirons:

Bioactivity and Medicinal Chemistry:

Polymerization and Molecular Devices:

Chemodiversity and Stereoselectivity:

Synthetic Platforms and Reaction Patterns:

Compact Modules for Drug Design:

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(1S,5S,7S)-7-pyridin-3-yl-2λ6-thia-3-azabicyclo[3.2.0]heptane 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c13-15(14)10-8(6-12-15)4-9(10)7-2-1-3-11-5-7/h1-3,5,8-10,12H,4,6H2/t8-,9-,10+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZWOHTXDLTHMQ-LPEHRKFASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNS(=O)(=O)C2C1C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CNS(=O)(=O)[C@H]2[C@@H]1C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,5S,7S)-7-Pyridin-3-yl-2lambda6-thia-3-azabicyclo[3.2.0]heptane 2,2-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2493533.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide](/img/structure/B2493539.png)

![Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2493541.png)

![Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride](/img/structure/B2493543.png)

![N-(2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2493549.png)

![N-butyl-2-[(2,5-dimethylphenyl)amino]-N-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2493550.png)

![N-allyl-4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide](/img/structure/B2493554.png)

![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2493556.png)